Tritert-butylsilicon
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C12H27Si/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDLEZMOAXZZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423069 | |
| Record name | Tritert-butylsilicon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18159-55-2 | |
| Record name | Tritert-butylsilicon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-t-butylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Tritert Butylsilicon and Its Derivatives
Classical Synthetic Approaches
Traditional methods for constructing the tri-tert-butylsilicon framework primarily rely on the formation of carbon-silicon bonds using highly reactive organometallic reagents.
Reactions Involving Tert-butyl Halides and Silicon Reagents
The synthesis of tri-tert-butylsilicon compounds often originates from tert-butyl halides. However, a direct reaction between a tert-butyl halide and a silicon reagent like silicon tetrachloride is generally not feasible due to the low reactivity of the halide. Instead, the tert-butyl halide is first converted into a much more reactive organometallic species, namely an organolithium or Grignard reagent. google.comresearchgate.net This conversion is a critical preliminary step for the subsequent formation of the silicon-carbon bond. The process involves the reaction of an alkyl halide with lithium metal to form the organolithium reagent or with magnesium metal for the Grignard reagent. google.comresearchgate.net
Organolithium and Grignard Reagent Mediated Syntheses
Organolithium and Grignard reagents are powerful nucleophiles and are the most common tools for attaching the bulky tert-butyl groups to a silicon center. researchgate.netacs.org The synthesis of tri-tert-butylsilane (t-Bu₃SiH) can be accomplished by treating a suitable silicon precursor, such as trichlorosilane (B8805176) (HSiCl₃) or trifluorosilane (B87118) (HSiF₃), with tert-butyllithium (B1211817) (t-BuLi). researchgate.net The high reactivity of the organolithium reagent overcomes the steric hindrance to form the desired product. researchgate.net
Similarly, Grignard reagents, such as tert-butylmagnesium chloride (t-BuMgCl), can be used. google.com While Grignard reagents are sometimes considered less reactive than their organolithium counterparts, they are effective for synthesizing organosilicon compounds from silicon halides like SiCl₄. google.comgoogle.com The reaction must be conducted in an inert atmosphere, typically using ether or tetrahydrofuran (B95107) (THF) as a solvent, to prevent the Grignard reagent from reacting with oxygen. google.com
| Starting Silicon Reagent | Organometallic Reagent | Product |
| Trichlorosilane (HSiCl₃) | tert-Butyllithium | Tri-tert-butylsilane |
| Trifluorosilane (HSiF₃) | tert-Butyllithium | Tri-tert-butylsilane |
| Silicon Tetrachloride (SiCl₄) | tert-Butylmagnesium Chloride | Tetra-tert-butylsilane* |
Note: The formation of tetra-substituted silanes is possible but increasingly difficult due to extreme steric hindrance. The tri-substituted product is often the major outcome depending on stoichiometry and reaction conditions.
Advanced and Stereoselective Synthesis
Beyond the initial formation of the t-Bu₃Si core, advanced methods focus on the selective functionalization and derivatization of this bulky silane (B1218182).
Catalytic Approaches for Derivatization
Once formed, tri-tert-butylsilane and its derivatives can serve as substrates for further functionalization, often through catalytic C–H activation or hydrosilylation. sigmaaldrich.commdpi.com Catalytic C–H functionalization is a powerful strategy for converting inert C–H bonds into more complex functionalities, which can streamline synthetic processes. sigmaaldrich.comnih.gov For instance, palladium-catalyzed reactions can append arene feedstocks to alkyl groups. nih.gov
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is another key derivatization method. While tertiary silanes can show low activity with some traditional platinum catalysts, various catalytic systems involving cobalt, rhodium, or tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been developed to effectively catalyze the hydrosilylation of alkenes, alkynes, and carbonyls. nih.govresearchgate.netnih.gov These reactions allow for the creation of more complex organosilanes from a tri-tert-butylsilane precursor. For example, the catalytic reduction of ketones using a silane in the presence of a copper hydride catalyst yields the corresponding silyl (B83357) ether. researchgate.net
| Reaction Type | Catalyst Type | Substrate | Functionalized Product |
| C-H Functionalization | Palladium (Pd), Iron (Fe) | Alkylamines, Arenes | Aryl- or functionalized alkylsilanes |
| Hydrosilylation | Cobalt (Co), Copper (Cu), B(C₆F₅)₃ | Alkenes, Ketones | Alkylsilanes, Silyl ethers |
Preparation of Tritert-butylsilicon Pseudohalides
Tri-tert-butylsilicon pseudohalides, such as the azide (B81097), cyanide, or isocyanate, are valuable synthetic intermediates. These compounds can be prepared from tri-tert-butylchlorosilane (B14638351). A common method involves the reaction of the chlorosilane with a potassium pseudohalide salt (e.g., KCN, KN₃). This substitution reaction is often facilitated by a catalytic amount of a crown ether, such as 18-crown-6, which helps to solubilize the potassium salt in the organic solvent and activate the nucleophile.
Synthesis of Tri-tert-butylsilanol and Related Silanols
Tri-tert-butylsilanol (t-Bu₃SiOH) is a key derivative that can be synthesized by the hydrolysis of a corresponding tri-tert-butylsilyl halide, such as tri-tert-butylchlorosilane. researchgate.net The reaction involves the nucleophilic substitution of the halide by water. Due to the significant steric shielding of the silicon atom, these hydrolysis reactions can be slow but ultimately yield the silanol (B1196071). researchgate.net The oxidation of tri-tert-butylsilane itself is another route. capes.gov.br Catalytic systems, such as methyltrioxorhenium (MTO) with the urea/hydrogen peroxide adduct (UHP), can selectively oxidize triorganosilanes to their corresponding silanols with high conversion rates, preventing the common side reaction of condensation to the disiloxane. capes.gov.br The isolation of the protonated form, [t-Bu₃Si(OH₂)]⁺, highlights the stability of the core structure and its ability to form stable derivatives.
| Precursor | Reagent(s) | Product |
| Tri-tert-butylchlorosilane | Water (H₂O) | Tri-tert-butylsilanol |
| Tri-tert-butylsilane | Methyltrioxorhenium (MTO) / Urea-Hydrogen Peroxide (UHP) | Tri-tert-butylsilanol |
Formation of Tri(tert-butyl)silicon Mercaptan through Alcoholysis
The synthesis of tri(tert-butyl)silicon mercaptan is a nuanced process due to the significant steric hindrance imposed by the three tert-butyl groups surrounding the silicon center. While direct synthesis via alcoholysis is not a prominently documented pathway, related synthetic strategies for mercaptans and organosilicon compounds provide insight into potential routes and challenges. The synthesis of the closely related and industrially significant tert-butyl mercaptan, for instance, is well-established and typically proceeds through the reaction of isobutylene (B52900) with hydrogen sulfide (B99878) over a clay catalyst or from tert-butyl chloride. atamanchemicals.com One patented method describes reacting a tertiary alkyl halide, such as tertiary butyl chloride, with hydrogen sulfide at room temperature in the presence of a Friedel-Crafts type catalyst like anhydrous stannic chloride. google.com
Another approach involves the use of thiourea (B124793) and tert-butyl bromide as starting materials in water, catalyzed by a triphase transfer catalyst. researchgate.net This method proceeds via the formation of an isothiuronium (B1672626) salt, which is subsequently hydrolyzed to yield the mercaptan. researchgate.net The extreme steric bulk of the tri(tert-butyl)silyl group would likely necessitate highly specialized conditions for a similar sequence. The large size of the tert-butyl groups on the silicon atom hinders nucleophilic attack, making reactions at the silicon center challenging. arkat-usa.org
| Starting Material(s) | Reagent(s) | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Tertiary Butyl Chloride | Hydrogen Sulfide | Friedel-Crafts catalyst (e.g., SnCl₄), Room Temperature | Tertiary Butyl Mercaptan | google.com |
| Isobutylene | Hydrogen Sulfide | Clay (silica alumina) catalyst | Tertiary Butyl Mercaptan | atamanchemicals.com |
| Grignard Reagent (t-BuMgCl) | Sulfur, then H₂O | Hydrolysis | Tertiary Butyl Mercaptan | atamanchemicals.com |
| Tert-butyl bromide | Thiourea, then NaOH solution | Triphase transfer catalyst, 50-60°C | Tert-butyl Mercaptan | researchgate.net |
Mechanistic Aspects of Synthetic Pathways
The synthetic pathways involving tri(tert-butyl)silicon compounds are fundamentally governed by the immense steric crowding around the central silicon atom. This steric hindrance dictates the feasibility and mechanism of reactions, often leading to unique reactivity compared to less bulky organosilanes. arkat-usa.orgcapes.gov.br
Research comparing the reactivity of t-Bu₃SiX (where X is a leaving group like Iodo or OSO₂CF₃) with other sterically crowded silicon compounds reveals the dominant role of the leaving group's bond strength in certain reactions. capes.gov.br For instance, in reactions thought to proceed through a silicocationic intermediate, such as solvolysis in trifluoroacetic acid, the ease of breaking the Si-X bond is the primary factor determining reaction speed. capes.gov.br In these cases, compounds with weaker Si-X bonds react much faster. capes.gov.br
However, in reactions where a nucleophile is significantly involved in the rate-determining step, such as those following an Sₙ2-type mechanism, the extreme steric bulk around the tri(tert-butyl)silicon center becomes the major barrier, dramatically slowing the reaction. capes.gov.br The differences in reactivity between various tri(tert-butyl)silicon halides (e.g., chloride vs. iodide) are smaller in these Sₙ2-type processes than in reactions dominated by ionization. capes.gov.br Interestingly, under certain conditions with specific nucleophiles, t-Bu₃SiCl can be more reactive than t-Bu₃SiI, a reversal of the typical halide reactivity trend. capes.gov.br
Mechanistic studies also point to the involvement of other intermediates. The generation of silyl radicals via processes like hydrogen-atom transfer (HAT) from a hydrosilane is a key step in many organosilicon syntheses. rsc.org These silyl radicals can then be oxidized to form highly reactive silyl cations or participate in radical addition reactions. rsc.org Furthermore, nucleophilic attack on silicon can lead to a pentavalent silicon intermediate, a process facilitated by the hybridization with silicon's vacant d-orbitals. organic-chemistry.org The formation of a strong Si-F bond, for example, is a powerful driving force for the cleavage of silyl ethers using fluoride (B91410) ions. organic-chemistry.org The choice of reactants and conditions determines which mechanistic pathway—be it ionic, radical, or a concerted process involving a hypervalent intermediate—is favored.
| Reaction Type/Conditions | Dominant Factor | Relative Reactivity Observation | Reference |
|---|---|---|---|
| Solvolysis (e.g., in CF₃CO₂H) | Ease of Si-X bond breaking (ionization) | TsiSiMe₂I is much more reactive than *t-Bu₃SiI. | capes.gov.br |
| Sₙ2 Processes (e.g., with alkali metal salts) | Nucleophilic attack/Steric hindrance | Reactivity differences are markedly smaller; TsiSiMe₂I is typically 3-8 times more reactive. | capes.gov.br |
| Methanolysis/Hydrolysis (Sₙ2-intermediate) | Varies with medium | Differences vary considerably; TsiSiMe₂X is usually, but not always, more reactive. | capes.gov.br |
*Tsi = (Me₃Si)₃C
Reactivity and Mechanistic Studies of Tritert Butylsilicon Compounds
Interactions with Electrophiles and Nucleophiles
The silicon center in tritert-butylsilicon derivatives can be susceptible to attack by both electrophiles and nucleophiles, although the steric shielding by the tert-butyl groups plays a crucial role in modulating this reactivity.
Nucleophilic Attack on Silicon Centers
The silicon atom in this compound compounds is an electrophilic center that can be attacked by nucleophiles. However, the significant steric hindrance provided by the three tert-butyl groups makes direct nucleophilic substitution at the silicon center challenging. nih.gov Reactions that would typically proceed via an SN2 mechanism are often slowed down or prevented entirely. nih.gov
Despite the steric bulk, reactions with strong nucleophiles can occur. For instance, tri-t-butylsilane can be synthesized by the reaction of triethylsilane with tert-butyl alkyl lithium (t-BuLi) at low temperatures. chembk.com This reaction highlights the ability of a potent nucleophile to overcome the steric barrier.
In cases where direct attack on silicon is disfavored, the reaction may proceed through alternative pathways if other reactive sites are available within the molecule.
Organometallic Reactions and Transformations
This compound compounds are valuable precursors and participants in a variety of organometallic reactions. wikipedia.org The unique electronic and steric properties of the tritert-butylsilyl group influence the formation and reactivity of metal-silicon bonds.
Formation of Metal-Silicon Bonds
The formation of metal-silicon bonds is a fundamental process in organometallic chemistry. iitd.ac.in Silicon-hydrogen and silicon-silicon bond activation by transition metals are key methods for creating silyl-metal complexes. encyclopedia.pub The Si-H bond is a polarized sigma bond that can act as a good electron donor. encyclopedia.pub
The steric bulk of the tritert-butylsilyl group can be exploited to stabilize unusual coordination environments and reactive intermediates. For example, the large steric demand of the Tbb (2,4,6-tri-tert-butylphenyl) substituent, which is structurally related to the tritert-butylsilyl group in terms of steric hindrance, has been shown to influence the geometry of metal-silicon bonds in silylidyne complexes. nih.gov In these complexes, the metal-silicon-carbon bond angles can be significantly distorted due to steric pressure. nih.gov
Pseudohalide Reactivity in Organic Transformations
This compound pseudohalides, such as tri-tert-butylsilyl azide (B81097), are useful reagents in organic synthesis. These compounds can be prepared from tri-tert-butylchlorosilane (B14638351) by reaction with potassium pseudohalides in the presence of a crown ether catalyst. researchgate.net
Tri-tert-butylsilyl azide can participate in cycloaddition reactions. For instance, it can undergo a 1,3-dipolar cycloaddition with diazoalkanes to form substituted triazoles. researchgate.net The reactivity of these pseudohalides is influenced by the steric and electronic properties of the tritert-butylsilyl group.
Steric Effects and Their Influence on Reaction Pathways
The three bulky tert-butyl groups effectively shield the silicon atom from the approach of reactants. This steric protection can:
Slow down or prevent reactions: As mentioned earlier, SN2 reactions at the silicon center are significantly hindered. nih.gov
Control selectivity: Steric hindrance can be used to direct reactions to less hindered sites on a molecule, thereby achieving regioselectivity. wikipedia.org
Stabilize reactive species: The steric bulk can prevent dimerization or decomposition of otherwise unstable molecules. For example, while the parent cyclobutadiene (B73232) readily dimerizes, the tert-butyl substituted derivative is stable. wikipedia.org A similar stabilizing effect is observed in compounds containing the tritert-butylsilyl group.
The influence of steric effects on reaction rates and pathways is a fundamental concept in physical organic chemistry. nih.gov In the context of this compound chemistry, the steric factor is often the dominant consideration when predicting reactivity and designing synthetic strategies.
Silicon-Containing Intermediates and Reaction Mechanisms (e.g., Silylenes, Disilenes)
The chemistry of this compound compounds is intrinsically linked to the formation and reactivity of highly reactive silicon-containing intermediates, particularly silylenes (R₂Si:) and disilenes (R₂Si=SiR₂). The sterically demanding tert-butyl groups play a crucial role in the kinetic stabilization of these otherwise transient species, enabling detailed studies of their reaction mechanisms.
A key intermediate in this context is di-tert-butylsilylene ((t-Bu)₂Si:), which can be generated from various precursors. One common method is the photolysis of hexa-tert-butylcyclotrisilane. rsc.orgacs.orgacs.orguni-oldenburg.de This process yields both di-tert-butylsilylene and its dimerization product, tetra-tert-butyldisilene (B14410024). rsc.orgacs.org Another effective precursor is 7,7-di-tert-butyl-7-silabicyclo[4.1.0]heptane, which upon laser photolysis, cleanly extrudes di-tert-butylsilylene. acs.orgmcmaster.ca
Direct evidence for the formation of di-tert-butylsilylene comes from laser flash photolysis studies. This transient silylene exhibits a characteristic UV-vis absorption maximum around 515-520 nm and decays on a microsecond timescale. acs.orgmcmaster.ca Its decay is concurrent with the formation of the more stable tetra-tert-butyldisilene, which has absorption maxima at approximately 290 nm and 430 nm. acs.orgmcmaster.ca
The reactivity of di-tert-butylsilylene has been extensively studied, and absolute rate constants for its reactions with a variety of substrates have been determined. These studies reveal that the bulky tert-butyl groups moderate its reactivity compared to less sterically hindered silylenes like dimethylsilylene (SiMe₂). acs.orgmcmaster.ca
Absolute Rate Constants for Reactions of Di-tert-butylsilylene in Hexane at 25 °C
| Substrate | Rate Constant (k_Q, M⁻¹s⁻¹) | Reaction Type |
|---|---|---|
| Methanol (B129727) | 1.1 x 10⁹ | O-H Insertion |
| Triethylsilane | 1.5 x 10⁷ | Si-H Insertion |
| Acetic Acid | 5.0 x 10⁹ | O-H Insertion |
| Acetone | 1.3 x 10⁷ | [2+1] Cycloaddition |
| Molecular Oxygen | 3.0 x 10⁹ | Oxidation |
| 1-Hexene | 1.0 x 10⁶ | [2+1] Cycloaddition |
| Cyclohexene | 1.2 x 10⁶ | [2+1] Cycloaddition |
| cis-Cyclooctene | 2.5 x 10⁷ | [2+1] Cycloaddition |
| 2,3-Dimethyl-2-butene | 1.2 x 10⁶ | [2+1] Cycloaddition |
The silylene generated from the thermal decomposition of trans-2,3-dimethyl-1-tri-tert-butylsilyl-1-triisopropylsilylsilirane, namely (tBu₃Si)(iPr₃Si)Si:, demonstrates the direct generation of a silylene from a compound bearing a tri-tert-butylsilyl group. capes.gov.br This silylene undergoes self-trapping via an intramolecular C-H insertion to form a stable 1,2-disiletane. capes.gov.br Kinetic studies of this decomposition are consistent with a first-order reaction and support a non-least motion pathway for the silylene retroaddition. capes.gov.br Furthermore, theoretical studies have investigated silylenes with even greater steric bulk, such as bis(tri-tert-butylsilyl)silylene, ((t-Bu₃Si)₂Si), which is predicted to have a triplet ground state, a rarity for silylenes. acs.org
Disilenes, the silicon analogues of alkenes, are also key intermediates. Tetra-tert-butyldisilene ((t-Bu)₂Si=Si(t-Bu)₂), formed from the dimerization of di-tert-butylsilylene, is significantly more reactive than typical alkenes due to the nature of the Si=Si double bond. rsc.org It readily participates in cycloaddition reactions. For example, with alkenes and 1,3-dienes, it undergoes [2+2] cycloadditions to form 1,2-disilacyclobutanes. rsc.org In the presence of conjugated dienes, tetra-tert-butyldisilene can also yield Diels-Alder type [4+2] cycloadducts. rsc.orgacs.org
Reactions of Intermediates Generated from Hexa-tert-butylcyclotrisilane Photolysis
| Intermediate | Reactant | Reaction Type | Product Class |
|---|---|---|---|
| Di-tert-butylsilylene | ortho-Methylstyrene | [2+1] Cycloaddition | Silirane |
| Tetra-tert-butyldisilene | ortho-Methylstyrene | [2+2] Cycloaddition | 1,2-Disilacyclobutane |
| Di-tert-butylsilylene | 1,3-Dienes | [2+1] Cycloaddition | 2-Vinylsilirane |
| Tetra-tert-butyldisilene | 1,3-Dienes | [4+2] Cycloaddition (Diels-Alder) | Six-membered disilacycle |
| Tetra-tert-butyldisilene | 1,3-Dienes | Ene Reaction | Ene Adduct |
The mechanistic pathways of these reactions are heavily influenced by the steric bulk of the tert-butyl substituents. For instance, while di-tert-butylsilylene adds to the double bonds of 1,3-dienes to form vinylsiliranes, it does not typically yield [4+1] cycloaddition products, a difference attributed to the large spatial requirements of the tert-butyl groups compared to less bulky substituents like mesityl groups. rsc.org These studies underscore the delicate balance between electronic effects and steric hindrance that governs the reactivity of these silicon-based intermediates.
Advanced Spectroscopic and Structural Characterization of Tritert Butylsilicon Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of tritert-butylsilicon compounds, providing detailed insight into the electronic environment of the silicon, carbon, and hydrogen atoms within the molecule.
Table 1: Representative ¹H NMR Data for Tritert-butylsilyl Moieties
| Compound Class | Typical Chemical Shift (δ) of t-Bu Protons (ppm) | Multiplicity |
| (t-Bu)₃Si-X (X = H, Halogen, OR) | 0.9 - 1.2 | Singlet (s) |
²⁹Si NMR spectroscopy provides direct information about the silicon center's chemical environment. huji.ac.il The chemical shift of the silicon nucleus in this compound compounds is highly sensitive to the nature of the fourth substituent (X) on the silicon atom. unige.ch The extreme steric hindrance from the three tert-butyl groups significantly shields the silicon nucleus, generally resulting in chemical shifts that are distinct from less hindered tetra-alkylsilanes. The wide chemical shift range of ²⁹Si NMR makes it an excellent tool for differentiating various silicon environments. huji.ac.il For instance, the substitution of an alkyl group with an oxygen-containing group, as in tritert-butylsilanol, induces a noticeable change in the silicon chemical shift.
Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Silanes
| Silicon Environment | Typical Chemical Shift (δ) Range (ppm) |
| R₃Si-H | -20 to +10 |
| R₃Si-OH | +5 to +25 |
| R₃Si-Cl | +20 to +40 |
| R₄Si | +5 to +30 |
Note: R represents an alkyl group. Values are relative to Tetramethylsilane (TMS).
When the this compound group is bonded to a heteroatom (e.g., oxygen, nitrogen, halogen), multi-nuclear NMR studies become invaluable for a complete structural assignment. In addition to ¹H and ²⁹Si NMR, ¹³C NMR is routinely used to confirm the carbon framework. The spectrum of a tritert-butylsilyl group will typically show two distinct signals: one for the nine equivalent methyl carbons and another for the three equivalent quaternary carbons.
For derivatives like tritert-butylsilanol ((t-Bu)₃SiOH) or tritert-butylsilyl ethers ((t-Bu)₃SiOR), ¹⁷O NMR could theoretically be used to probe the Si-O-X bonding environment, although its application is less common due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus. Similarly, for nitrogenous derivatives, ¹⁵N NMR could provide insights into the Si-N bond characteristics. This multi-technique approach ensures an unambiguous characterization of complex derivatized structures.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and probing the conformational dynamics of molecules. jkps.or.kr In this compound architectures, the spectra are dominated by the vibrations of the bulky tert-butyl groups.
Key vibrational modes include:
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the methyl groups.
C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations of the CH₃ groups appear in the 1450-1470 cm⁻¹ and 1360-1390 cm⁻¹ regions, respectively. The peak around 1365 cm⁻¹ is often sharp and characteristic of the tert-butyl group.
Si-C Stretching: The stretching vibrations of the silicon-carbon bonds are typically found in the 600-800 cm⁻¹ range. These modes can be sensitive to the conformation of the molecule.
Skeletal Vibrations: Complex vibrations involving the C-C and Si-C skeleton appear at lower frequencies (<600 cm⁻¹). researchgate.net
For derivatized compounds, additional characteristic peaks will be present. For example, tritert-butylsilanol would exhibit a broad O-H stretching band around 3200-3600 cm⁻¹ in its IR spectrum. Conformational analysis can be aided by comparing experimental spectra with theoretical calculations, which can help assign specific vibrational modes to different rotational isomers (rotamers). jkps.or.kr
Table 3: Characteristic Vibrational Frequencies for this compound Compounds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
| C-H Stretch (asymmetric/symmetric) | 2850 - 3000 | IR, Raman |
| C-H Bend (asymmetric) | ~1460 | IR, Raman |
| C-H Bend (symmetric, "t-butyl") | ~1365 | IR, Raman |
| Si-C Stretch | 600 - 800 | IR, Raman |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pathways of this compound compounds. nih.gov In electron impact (EI) ionization, the molecular ion (M⁺) is often observed, although its intensity may be low due to the propensity for fragmentation.
The fragmentation is dominated by cleavages that lead to the formation of stable carbocations. The most characteristic fragmentation pathway for this compound architectures is the loss of a tert-butyl radical to form the [M - 57]⁺ ion. This fragment, the di-tert-butylsilyl cation, is often the base peak in the spectrum due to its relative stability. Another common, though typically less abundant, fragmentation is the loss of a methyl radical from one of the tert-butyl groups, resulting in an [M - 15]⁺ ion. This process is a hallmark of molecules containing tert-butyl groups. libretexts.orgnih.gov
Table 4: Common Mass Spectrometric Fragments for (t-Bu)₃Si-R Compounds
| Ion | m/z Value | Identity / Origin |
| [M]⁺ | Molecular Weight | Molecular Ion |
| [M - 15]⁺ | M - 15 | Loss of a methyl radical (•CH₃) |
| [M - 57]⁺ | M - 57 | Loss of a tert-butyl radical (•C(CH₃)₃) |
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. uu.nl For this compound compounds, this technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the significant steric strain imposed by the bulky substituents.
Crystallographic studies show that the C-Si-C bond angles are often distorted from the ideal tetrahedral angle of 109.5° to accommodate the spatial demands of the three tert-butyl groups. These angles are typically wider, indicating steric repulsion. Similarly, the Si-C bond lengths may be slightly elongated compared to less hindered silanes. The data obtained from X-ray analysis is crucial for understanding the conformational preferences and the physical and chemical properties that arise from the unique geometry of these molecules. rsc.orgillinois.edu
Table 5: Illustrative X-ray Crystallographic Data for a Sterically Hindered Silyl (B83357) Moiety
| Parameter | Typical Value | Description |
| Si-C Bond Length | 1.88 - 1.95 Å | Bond between silicon and quaternary carbon |
| C-C Bond Length (in t-Bu) | 1.52 - 1.56 Å | Standard single bond in tert-butyl group |
| C-Si-C Bond Angle | 112 - 118° | Angle between silicon-carbon bonds |
| Si-C-C Bond Angle | 108 - 112° | Angle within the tert-butyl group framework |
Note: Data are representative and can vary between different crystal structures.
Molecular Geometry and Bond Parameters (e.g., Si-C, Si-N bond lengths, C-Si-C angles)
The molecular geometry of this compound compounds is significantly influenced by the steric bulk of the three tert-butyl groups surrounding the central silicon atom. This steric hindrance leads to deviations from idealized tetrahedral geometry and can result in elongated bond lengths and compressed bond angles.
A key example is tri-tert-butylsilane, the structure of which has been investigated by gas-phase electron diffraction. umich.edu These studies reveal a notable elongation of the Si-C bonds and a compression of the C-Si-C bond angles compared to less sterically congested silanes. The significant steric strain is evident in these structural parameters. umich.edu For instance, the C-Si-C bond angle in tri-tert-butylsilane is compressed to approximately 105.3°, a value considerably smaller than the ideal tetrahedral angle of 109.5°. umich.edu This compression is a direct consequence of the repulsive interactions between the bulky tert-butyl groups.
While extensive crystallographic data on a wide range of this compound architectures is not broadly available, typical bond lengths for related organosilicon compounds can provide valuable context. For instance, Si-N bond lengths in silylated amines generally fall within a specific range, influenced by the substituents on both the silicon and nitrogen atoms.
Bond Parameters in this compound and Related Compounds
| Compound/Functional Group | Bond | Bond Length (Å) | Bond Angle (°) | Angle |
|---|---|---|---|---|
| Tri-tert-butylsilane | Si-C | 1.934(6) | 105.3(1.3) | C-Si-C |
| Silylated 2-Aminopyrimidines (for comparison) | Si-N | 1.733(1) - 1.744(1) | - | - |
Analysis of Steric Crowding and Conformational Preferences
The immense steric bulk of the tritert-butylsilyl group is a defining feature that dictates the conformational preferences of molecules containing this unit. The three tert-butyl groups create a highly congested environment around the central silicon atom, which in turn influences the rotational freedom and spatial arrangement of adjacent functional groups.
In tri-tert-butylsilane, the steric strain is partially alleviated through slight tilting and torsion of the tert-butyl groups. umich.edu The molecule adopts a conformation that minimizes the repulsive van der Waals interactions between the methyl groups of the different tert-butyl substituents. This steric hindrance can be harnessed in chemical synthesis, for example, by using the tritert-butylsilyl group as a bulky protecting group to direct the stereochemical outcome of a reaction.
The conformational preferences of larger molecules incorporating the tritert-butylsilyl moiety are a balance between minimizing steric clashes and optimizing electronic interactions. For instance, in tri-tert-butylsilyl ethers, the conformation around the Si-O-C linkage will be heavily influenced by the steric demands of the silyl group, likely favoring a staggered arrangement that maximizes the distance between the tert-butyl groups and the substituents on the carbon atom. The rotational barrier around the Si-O bond is expected to be significant due to these steric interactions.
Intermolecular Interactions in Crystalline States
In contrast, for this compound architectures that contain polar functional groups capable of hydrogen bonding, such as silanols (Si-OH), these stronger, directional interactions will play a crucial role in determining the crystal structure. For example, in the crystalline state of silanols, extensive networks of intermolecular hydrogen bonds are typically observed. These hydrogen bonds can lead to the formation of various supramolecular motifs, such as dimers, chains, or more complex three-dimensional networks. The presence of the bulky tritert-butylsilyl group would sterically influence the geometry of these hydrogen-bonded assemblies.
Advanced Analytical Techniques for Thin Films and Surface Analysis (e.g., XPS, AFM)
The characterization of thin films and self-assembled monolayers (SAMs) containing this compound moieties on various substrates is essential for understanding their surface properties and for the development of advanced materials. X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are powerful techniques for this purpose.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a thin film of a this compound-containing compound on a substrate, XPS can be used to:
Confirm the elemental composition: The presence of silicon, carbon, and any other elements in the molecule can be verified.
Determine the chemical state: High-resolution scans of the Si 2p and C 1s regions can provide information about the bonding environment of these atoms, confirming the presence of Si-C and other relevant bonds.
Estimate the film thickness: By analyzing the attenuation of the substrate signal, the thickness of the overlayer can be estimated.
Assess surface coverage and purity: XPS can detect the presence of contaminants and provide an estimate of the surface coverage of the this compound compound.
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides high-resolution, three-dimensional information about the surface topography. For a thin film or SAM of a this compound compound, AFM can be used to:
Measure film thickness: By creating a scratch in the film and scanning across it, the height difference, and thus the film thickness, can be accurately measured.
Probe mechanical properties: In addition to topography, AFM can be operated in various modes to probe local mechanical properties such as adhesion and friction, which are influenced by the terminal groups of the molecules in the film.
The combination of XPS and AFM provides a comprehensive characterization of thin films and surfaces functionalized with this compound compounds, offering insights into both the chemical composition and the physical structure of the surface layer.
Theoretical and Computational Chemistry Approaches to Tritert Butylsilicon
Quantum Mechanical (QM) Studies
Quantum mechanical studies, which are based on the fundamental principles of quantum mechanics, offer a highly detailed view of the electronic structure and behavior of molecules. uzh.chnih.gov
Electronic structure calculations are fundamental to understanding the intrinsic properties of tritert-butylsilicon. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the distribution of electrons within the molecule. nih.govuol.deukm.my DFT, a method that maps the many-electron system onto a simpler system of non-interacting electrons, is particularly popular due to its balance of computational cost and accuracy. ukm.mystackexchange.com Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous approach to studying electronic structure. uol.destackexchange.com
These calculations can determine various electronic properties, such as the molecular orbital energies, electron density distribution, and electrostatic potential. For this compound, these calculations reveal the electronic effects of the bulky tert-butyl groups on the central silicon atom.
Table 1: Representative Data from Electronic Structure Calculations
| Calculated Property | Method | Value |
| HOMO Energy | DFT/B3LYP | -6.5 eV |
| LUMO Energy | DFT/B3LYP | 1.2 eV |
| Si-C Bond Length | Ab initio/MP2 | 1.95 Å |
| C-Si-C Bond Angle | DFT/B3LYP | 109.8° |
Note: The values presented are illustrative and can vary depending on the specific level of theory and basis set used in the calculation.
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. mpg.de For this compound, these predictions can include NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. The accuracy of these predictions is highly dependent on the chosen computational method and basis set. mpg.de
For instance, DFT calculations can be used to compute the magnetic shielding tensors around each nucleus, which are then converted into NMR chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and normal modes of the molecule.
Quantum mechanical calculations are invaluable for studying the mechanisms and kinetics of chemical reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, chemists can identify reactants, products, and, crucially, the transition state—the highest energy point along the reaction coordinate. wikipedia.orgresearchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. nih.govwikipedia.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and dynamics. biorxiv.orgnih.gov In an MD simulation, the classical equations of motion are solved for a system of atoms, with the forces between them described by a force field. mun.caulakbim.gov.tr
For a flexible molecule like this compound, with its rotatable tert-butyl groups, MD simulations can explore the accessible conformations and the energy barriers between them. dal.ca This provides insights into the molecule's flexibility and the average shapes it adopts in different environments. mun.ca The results of these simulations can be used to understand how the molecule's shape and dynamics influence its interactions with other molecules. nih.gov
Force Field Development and Molecular Mechanics (MM) Applications
Molecular mechanics (MM) methods offer a computationally less expensive alternative to QM calculations for large systems. wustl.edu These methods rely on force fields, which are sets of parameters that describe the potential energy of a molecule as a function of its atomic coordinates. ambermd.orgdiva-portal.org The accuracy of MM calculations is entirely dependent on the quality of the force field used.
For a unique molecule like this compound, standard force fields may not have accurate parameters for the highly substituted silicon center. Therefore, a key area of computational work is the development of specific force field parameters for this and related bulky silyl (B83357) groups. schrodinger.comfrontiersin.org This often involves fitting the MM potential energy function to high-level QM calculations or experimental data. Once developed, these force fields can be used in large-scale simulations, for example, to study the behavior of tritert-butylsilyl-modified surfaces or polymers.
Computational Analysis of Steric Bulk and Its Impact on Reactivity
The defining characteristic of the tritert-butylsilyl group is its immense steric bulk. Computational chemistry provides quantitative ways to analyze this steric hindrance and its consequences for chemical reactivity. numberanalytics.com
Various computational tools can be used to quantify steric effects. One common approach is the calculation of steric maps or solid angles, which provide a visual and quantitative representation of the space occupied by the substituent. By comparing the steric profile of the tritert-butylsilyl group to other silyl groups, a quantitative scale of steric hindrance can be established.
Furthermore, computational methods can directly probe the impact of this steric bulk on reaction pathways. numberanalytics.com By calculating the activation energies for a given reaction with different silyl substituents, a direct correlation between steric size and reactivity can be established. These studies can reveal, for example, how the tritert-butylsilyl group can be used to direct the stereochemical outcome of a reaction or to stabilize reactive intermediates.
Applications of Tritert Butylsilicon and Its Derivatives in Advanced Chemical Synthesis and Materials Science
Role in Organic Synthesis as Reagents and Protecting Groups
In the field of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Tritert-butylsilyl derivatives, particularly the tert-butyldimethylsilyl (TBS) group, have emerged as highly valuable protecting groups due to their stability under a wide range of reaction conditions and their selective removal. guidechem.comgelest.com
Silylating Agents for Hydroxyl Groups and Other Functionalities
Tritert-butylsilyl compounds are widely employed as silylating agents to protect various functional groups, most notably hydroxyl groups in alcohols. guidechem.comtaylorandfrancis.com The tert-butyldimethylsilyl (TBS) group is a popular choice for this purpose. gelest.com The reaction typically involves treating the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole (B134444) or 4-dimethylaminopyridine (B28879) (DMAP). gelest.comenpress-publisher.com The resulting silyl (B83357) ether is generally stable to a variety of reagents and reaction conditions encountered in multi-step syntheses. nih.gov
The reactivity of silylating agents can be tuned. For instance, N-trimethylsilylimidazole (TMSI) is a very strong silylating agent for hydroxyl groups, reacting quickly with even hindered hydroxyls. sigmaaldrich.com The choice of silylating agent and reaction conditions allows for the selective protection of one hydroxyl group in the presence of others with different steric and electronic environments.
| Silylating Agent | Substrate | Catalyst/Base | Description |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Alcohols, Amines, Carboxylic Acids | Imidazole, DMAP | A standard and widely used reagent for the introduction of the robust TBS protecting group. guidechem.comgelest.comenpress-publisher.com |
| N-trimethylsilylimidazole (TMSI) | Hindered Hydroxyls, Carboxyl Groups | None required | A powerful silylating agent for sterically demanding hydroxyl groups. sigmaaldrich.com |
| N,O-bis(trimethylsilyl)acetamide (BSA) | Alcohols, Amides, Amines | TMCS (catalyst) | A reactive silylating agent that produces a neutral acetamide (B32628) byproduct. gelest.comsigmaaldrich.com |
| Tris(pentafluorophenyl)borane (B72294) | Alcohols | Catalytic | Enables mild and efficient dehydrogenative silylation of alcohols with various silanes. organic-chemistry.org |
Selective Deprotection Strategies
A key advantage of using silyl ethers as protecting groups is the ability to remove them under specific and often mild conditions, leaving other protecting groups and sensitive functionalities intact. enpress-publisher.com A variety of methods have been developed for the selective deprotection of tert-butyldimethylsilyl (TBS) ethers.
Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are classic reagents for cleaving silicon-oxygen bonds. However, the development of catalytic and more selective methods has expanded the synthetic chemist's toolbox. For example, catalytic amounts of acetyl chloride in dry methanol (B129727) can efficiently cleave both TBDMS and tert-butyldiphenylsilyl (TBDPS) ethers. organic-chemistry.org This method is mild and tolerates many other protecting groups. organic-chemistry.org
Other catalytic systems for TBS deprotection include sodium tetrachloroaurate(III) dihydrate, which allows for the selective removal of aliphatic TBS ethers in the presence of aromatic TBS ethers and other silyl ethers. researchgate.net Zinc(II) trifluoromethanesulfonate (B1224126) has also been reported as an efficient catalyst for the selective deprotection of TBDMS ethers under mild conditions. researchgate.net
| Reagent/Catalyst | Conditions | Selectivity |
| Acetyl chloride (catalytic) | Dry Methanol | Cleaves TBDMS and TBDPS ethers, tolerates other protecting groups. organic-chemistry.org |
| Sodium tetrachloroaurate(III) dihydrate (catalytic) | Methanol | Selectively deprotects aliphatic TBS ethers over aromatic TBS ethers and other silyl groups. researchgate.net |
| Zinc(II) trifluoromethanesulfonate (catalytic) | Dichloromethane, 0°C | Selective for TBDMS ethers, leaving acid and base-sensitive groups unaffected. researchgate.net |
| N-Iodosuccinimide (catalytic) | Methanol | Allows for selective deprotection of TBDMS ethers of alcohols in the presence of TBDMS ethers of phenols. organic-chemistry.org |
| Tetrabutylammonium tribromide | Methanol | Cleaves TBDMS ethers selectively in the presence of various other protecting groups like Bn, Ac, and TBDPS. organic-chemistry.org |
Coordination Chemistry and Ligand Design
The steric bulk of the tritert-butylsilyl group plays a pivotal role in the design of ligands for organometallic complexes. By controlling the steric environment around a metal center, chemists can influence the coordination number, geometry, and reactivity of the resulting complex.
Tritert-butylsilicon as a Bulky Ligand in Organometallic Complexes
The large size of the tris(tert-butyl)silyl group makes it a valuable component in the design of bulky ligands. These ligands are instrumental in stabilizing reactive or coordinatively unsaturated metal centers. wikipedia.org For instance, bulky cyclopentadienyl (B1206354) ligands, such as those bearing multiple tert-butyl substituents, can stabilize high-spin complexes and highly unsaturated derivatives. wikipedia.org The steric hindrance provided by these ligands prevents the close approach of other molecules, thereby stabilizing otherwise transient species. wikipedia.org The use of bulky phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine, is also a well-established strategy in organometallic chemistry to control the properties and reactivity of metal complexes. libretexts.orgtcichemicals.com
Influence of Ligand Sterics on Metal Center Reactivity
The steric properties of ligands have a profound impact on the reactivity of the metal center in organometallic complexes. numberanalytics.com Bulky ligands can influence reaction rates and selectivities by controlling access to the metal center. tcichemicals.com For example, in catalytic reactions, bulky phosphine ligands can promote reductive elimination, a key step in many catalytic cycles. tcichemicals.com
The cone angle, a concept developed by Tolman, provides a quantitative measure of the steric bulk of phosphine ligands and helps in predicting their influence on catalysis. libretexts.org Ligands with large cone angles, such as tri(tert-butyl)phosphine, occupy a significant portion of the coordination sphere of the metal, which can favor certain reaction pathways over others. libretexts.org This steric control is a powerful tool for directing the outcome of organometallic reactions. The electronic properties of the ligands also play a crucial role, and the interplay between sterics and electronics allows for fine-tuning of the metal center's reactivity. numberanalytics.com
Catalysis and Organometallic Catalysis
Organometallic complexes containing tritert-butylsilyl-substituted ligands have found significant applications in catalysis. nih.govunl.pt The unique steric and electronic environment created by these ligands can lead to catalysts with enhanced activity, selectivity, and stability. nih.gov
The development of sustainable and efficient catalytic processes is a major goal in chemistry. unl.pt Earth-abundant metal catalysts, when combined with appropriately designed ligands, offer a promising avenue towards greener chemical synthesis. unl.pt For example, manganese complexes bearing N-heterocyclic carbene ligands have shown excellent efficiency in the catalytic activation of carbon dioxide. unl.pt
In the realm of homogeneous catalysis, ligand effects are of paramount importance. numberanalytics.com The ability to tune the properties of a catalyst by modifying its ligand sphere is a central theme. numberanalytics.com Bulky ligands can influence not only the reactivity and selectivity of a catalyst but also its stability and longevity. numberanalytics.com The solid-state application of well-defined organometallic complexes in catalysis is a developing field that holds promise for improved selectivities and the isolation of products that are unstable in solution. nih.gov
| Catalytic Reaction | Metal Center | Ligand Type | Role of Bulky Ligand |
| Cross-coupling reactions | Palladium, Nickel | Trialkylphosphines | Promotes oxidative addition and reductive elimination. tcichemicals.com |
| Ethene Hydrogenation | Iridium | Triphos | Stabilizes the active catalyst in the solid state. nih.gov |
| CO2 Activation | Manganese | N-heterocyclic carbenes | Creates an effective catalytic system with an earth-abundant metal. unl.pt |
Advanced Materials and Nanomaterials Applications
Precursors for Silicon-Containing Films (e.g., Silicon Carbide Films)
This compound derivatives are promising precursors for the chemical vapor deposition (CVD) of silicon-containing films, such as silicon carbide (SiC). kindle-tech.commdpi.comevonik.comchemrxiv.org SiC is a material prized for its high-temperature stability, corrosion resistance, and excellent mechanical and thermal properties. nih.gov The choice of precursor is critical in CVD as it directly affects the quality, composition, and properties of the deposited film. mdpi.com
Organosilicon compounds that contain both silicon and carbon atoms in a single molecule are attractive as single-source precursors for SiC, simplifying the deposition process compared to using separate silicon and carbon sources like silane (B1218182) and methane. mdpi.comnih.gov Di-tert-butylsilane (B1239941), a related bulky silane, has been investigated as a precursor for depositing silicon carbide films. kindle-tech.com It is an air-stable liquid with a high vapor pressure, making it easy to introduce into CVD reactors. kindle-tech.com Its use as a single source for both silicon and carbon simplifies the process and avoids the handling of pyrophoric gases like silane. kindle-tech.com
The deposition of SiC films can be achieved through various CVD techniques, including plasma-enhanced CVD (PECVD) and thermal CVD. kindle-tech.comevonik.com For example, stoichiometric SiC thin films have been successfully grown via thermal CVD using 1,3,5-trisilacyclohexane (B3121665) as a single-source precursor at temperatures between 650 and 850 °C. evonik.com The use of such single-source precursors can lead to high-quality, defect-free films without the need for high-temperature post-deposition annealing. evonik.com
| Precursor Type | Deposition Method | Film Type | Key Advantages | Reference |
| Di-tert-butylsilane | Plasma CVD | Silicon Carbide | Air-stable liquid, single source for Si and C. | kindle-tech.com |
| 1,3,5-Trisilacyclohexane | Thermal CVD | Stoichiometric Silicon Carbide | High-quality, defect-free films at lower temperatures. | evonik.com |
| Silicon Tetrachloride and Ethylene | Pulsed CVD | Superconformal Silicon Carbide | Allows for precise control over film growth. | nih.gov |
Modification of Surfaces (e.g., TiO2 surfaces, Carbon Nanotubes with Silicon Phthalocyanines)
The tritert-butylsilyl group is instrumental in the surface modification of various materials, including titanium dioxide (TiO2) and carbon nanotubes (CNTs), often through the use of silicon phthalocyanines. chemicalpapers.commdpi.comresearchgate.net These modifications are designed to enhance the material's properties for specific applications.
Titanium dioxide is a widely used photocatalyst, and its surface properties can be tailored by modification with silanes. chemicalpapers.com For instance, silylation can alter the surface hydrophobicity and the interaction with other molecules, which is crucial for applications in areas like biosensors and catalysis.
Carbon nanotubes possess exceptional mechanical and electrical properties, but their application in composites and devices often requires surface modification to improve their dispersion and interfacial interactions with a matrix material. mdpi.comresearchgate.net Silanization is a common method to functionalize the surface of CNTs. nih.gov This involves reacting the CNTs with organosilanes, which can introduce various functional groups onto their surface. nih.gov
Silicon phthalocyanines (SiPcs) are a class of molecules with interesting photophysical and electronic properties. The properties of SiPcs can be tuned by attaching different axial substituents to the central silicon atom. The use of bulky silyl groups, such as trialkylsilyl oxides, as axial ligands on SiPcs can enhance their solubility and influence their solid-state packing, which is critical for their application in organic electronics. These modified SiPcs can then be used to functionalize CNTs, creating hybrid materials with tailored properties for applications in areas like sensors and electronic devices.
Emerging Applications in Medicinal Chemistry and Bio-related Systems
The unique steric and electronic properties of the tritert-butylsilyl group are also finding potential applications in the fields of medicinal chemistry and bio-related systems. researchgate.netchemrxiv.orgacs.orgnih.gov While direct applications in approved drugs are still emerging, the underlying principles suggest significant potential.
A key concept in drug design is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The carbamate (B1207046) group, for example, is a well-known structural motif in many drugs and is often used as a stable surrogate for peptide bonds. The bulky and lipophilic nature of the tritert-butyl group is a common feature in many bioactive compounds. The tritert-butylsilyl group can be considered a potential bioisostere for the tert-butyl group, offering a way to modulate a compound's properties, such as its metabolic stability and bioavailability, without drastically altering its core structure.
In the realm of synthetic methodology development for biological applications, di-tert-butylsilanols have been explored as covalent tethers for the intramolecular installation of hydroxyl groups. researchgate.net This strategy has been applied to the ring-opening of epoxides to form protected triols, which are common motifs in biologically active natural products like carbohydrates and polyketides. researchgate.net This approach allows for highly regioselective and diastereoselective transformations. researchgate.net A similar strategy has been successfully used for the ring-opening of aziridines with pendant di-tert-butylsilanol auxiliaries to produce protected amino alcohols, which are important components of many biologically active molecules. acs.org This methodology has been applied to the synthesis of natural products like (±)-Clavaminol H. acs.org
The use of bulky silyl groups as protecting groups is also relevant in the synthesis of complex biomolecules. For example, in the synthesis of tyrosine-containing peptides, a di-tert-butyl silanol (B1196071) group has been used as both a protecting and directing group for palladium-catalyzed C-H alkenylation. nih.gov This demonstrates the potential for bulky silyl groups to enable selective modifications of complex biological molecules.
| Application Area | Role of Tritert-butylsilyl Derivatives | Example/Potential | Reference |
| Bioisosterism | Potential replacement for the tert-butyl group to modulate drug properties. | Modifying lipophilicity and metabolic stability of lead compounds. | |
| Synthetic Methodology | Covalent tethers and directing groups for stereoselective synthesis. | Synthesis of protected triols and amino alcohols, key motifs in natural products. | researchgate.netacs.org |
| Protecting Groups | Selective protection and activation of functional groups in complex biomolecules. | C-H functionalization of tyrosine-containing peptides. | nih.gov |
Future Directions and Outlook in Tritert Butylsilicon Research
Development of Novel Synthetic Routes
Historically, the synthesis of highly hindered silanes like tritert-butylsilicon has been challenging. An early successful method involved the condensation-reduction reaction of t-butyllithium with silicon tetrafluoride, which provided the compound in excellent yield. researchgate.net Another approach utilized the reaction of di-tert-butyldichlorosilane (B93958) with a Grignard reagent. google.com However, future research is focused on developing more sustainable, efficient, and scalable synthetic methodologies.
Key areas of future development include:
Catalytic Dehydrogenative Coupling: Exploring transition metal-catalyzed dehydrogenative coupling of less-substituted silanes with tert-butyl sources could offer a more atom-economical route. Research into catalysts that can overcome the significant steric hindrance will be crucial.
Direct C-H Silylation: The development of methods for the direct silylation of C-H bonds in isobutane (B21531) with a silicon source would represent a major breakthrough, though this remains a formidable challenge due to the inertness of the C-H bonds.
Flow Chemistry Approaches: Implementing continuous flow technologies for the synthesis of this compound could offer improved reaction control, enhanced safety for handling reactive intermediates like t-butyllithium, and easier scalability compared to traditional batch processes.
A comparison of existing and potential future synthetic strategies is outlined below.
| Synthetic Route | Reactants | Key Features/Challenges | Potential Future Improvement |
| Condensation-Reduction | t-butyllithium, Silicon tetrafluoride | High yield, requires pyrophoric organolithium reagent. researchgate.net | Use of safer t-butylating agents. |
| Grignard Reaction | Dichlorosilane, t-butylmagnesium chloride | Utilizes Grignard reagents, multi-step process. google.com | One-pot procedures from readily available silicon sources. |
| Catalytic Routes | Hydrosilanes, Isobutylene (B52900)/t-butyl sources | Atom-economical, requires robust catalyst development. | Novel catalysts with high steric tolerance and turnover numbers. |
Exploration of New Reactivity Modes and Transformations
The reactivity of this compound has been primarily explored in the context of its use as a reducing agent, for example, in the acid-catalyzed reduction of cyclohexanones. gelest.com Its derivatives, such as tri-tert-butylchlorosilane (B14638351), react with potassium pseudohalides to form tri-tert-butylsilicon pseudohalides. researchgate.net The future in this area lies in uncovering new transformations that leverage its unique steric and electronic properties.
Future research will likely focus on:
Frustrated Lewis Pair (FLP) Chemistry: The immense steric bulk around the silicon atom makes this compound an ideal candidate for forming FLPs with suitable Lewis bases. These systems could be used to activate small molecules like H₂, CO₂, and N₂O, opening new avenues in catalysis.
Low-Coordinate Silicon Species: Investigating the generation of transient silylium (B1239981) ions or silylenes derived from this compound could lead to novel bond activation and functionalization reactions. uni-regensburg.de The bulky groups would provide kinetic stabilization to these highly reactive species.
Reductive Defunctionalization: Expanding the scope of tritert-butylsilane (B7946337) as a reducing agent for a wider range of functional groups, potentially offering unique selectivity compared to less hindered silanes or traditional reducing agents like tri-n-butyltin hydride. gelest.comresearchgate.net
Advanced Characterization Techniques for Dynamic Systems
The structure of tritert-butylsilane has been studied by electron diffraction and molecular mechanics, which highlighted significant steric strain. umich.edu The correlated rotation of the tert-butyl groups has also been investigated. acs.org Future studies will require more advanced characterization techniques to probe the dynamic behavior of this compound and its derivatives in reactive systems.
Key future techniques include:
In Situ Spectroscopy: Employing techniques like in situ NMR and IR spectroscopy to monitor reactions involving this compound in real-time. This will provide crucial mechanistic insights into transient intermediates and reaction kinetics, especially in complex catalytic cycles.
Advanced Mass Spectrometry: Using techniques such as Cold Spray Ionization Mass Spectrometry (CSI-MS) to gently ionize and detect reactive intermediates, like silylium ions or FLP adducts, that would otherwise be too unstable to observe.
Ultrafast Spectroscopy: For applications in photochemistry and energy conversion, femtosecond transient absorption studies can reveal the dynamics of excited states in systems containing the tritert-butylsilyl group, as has been done for related phthalocyanine-nanotube hybrids. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Computational Studies
Computational methods, such as molecular mechanics, have been instrumental in understanding the strained structure of this compound. umich.edu The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize this area by accelerating discovery and deepening understanding. nih.gov
Future directions include:
Predictive Reaction Modeling: Developing ML models trained on large datasets of organosilicon reactions to predict the outcomes, yields, and optimal conditions for new transformations involving this compound.
Force Field Development: Using ML to develop more accurate and transferable force fields for molecular dynamics simulations of complex systems containing bulky organosilicon compounds. acs.org This will enable better prediction of material properties and reaction dynamics.
Discovery of Novel Materials: Employing AI algorithms to screen virtual libraries of structures for new materials, such as Covalent Organic Frameworks (COFs), incorporating tritert-butylsilyl functional groups for specific applications. A precedent exists where ML helped discover a crystallization model for a COF containing a related tert-butylsilane triol. acs.org
Expanded Applications in Sustainable Chemistry and Energy Conversion
The unique properties of this compound make it a promising candidate for applications in green chemistry and energy-related fields. Its use as a metal-free reducing agent is a step towards more sustainable chemical processes. gelest.com
Future applications are envisioned in:
Covalent Organic Frameworks (COFs): Derivatives like tert-butylsilane triol have been used to construct 3D COFs with high porosity and thermal stability. acs.orgmdpi.com Future work will explore the direct incorporation of the tritert-butylsilyl group into COF linkers or as functional pore decorations to create materials for gas storage, separation, and heterogeneous catalysis.
Energy Storage: The development of silicon-based materials for lithium-ion battery anodes is an active area of research. While less directly applicable, the fundamental understanding of sterically crowded organosilicon compounds could inform the design of more stable electrode materials.
Ammonia (B1221849) as a Hydrogen Carrier: Research into ammonia splitting for energy conversion involves the design of molecular catalysts. msu.edu The steric and electronic properties of ligands are critical, and bulky silyl (B83357) groups could be incorporated into ligand scaffolds to tune the reactivity and stability of catalysts for processes like ammonia oxidation or nitrogen reduction.
Q & A
Q. How should researchers design a meta-analysis to reconcile divergent catalytic performance data for this compound in cross-coupling reactions?
- Methodological Answer : Collect raw datasets from published studies (via repositories like Zenodo). Normalize variables (catalyst loading, solvent polarity). Use multivariate regression to identify confounding factors (e.g., moisture content). Validate hypotheses via controlled kinetic studies with inline FT-IR monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
